Cas no 2227880-55-7 ((3S)-3-hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid)

(3S)-3-hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid structure
2227880-55-7 structure
商品名:(3S)-3-hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid
CAS番号:2227880-55-7
MF:C10H11NO6
メガワット:241.197443246841
CID:6307991
PubChem ID:95997409

(3S)-3-hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • (3S)-3-hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid
    • 2227880-55-7
    • EN300-1821447
    • インチ: 1S/C10H11NO6/c1-17-9-3-2-6(4-7(9)11(15)16)8(12)5-10(13)14/h2-4,8,12H,5H2,1H3,(H,13,14)/t8-/m0/s1
    • InChIKey: FUFQNZFQJMBUFY-QMMMGPOBSA-N
    • ほほえんだ: O[C@@H](CC(=O)O)C1C=CC(=C(C=1)[N+](=O)[O-])OC

計算された属性

  • せいみつぶんしりょう: 241.05863707g/mol
  • どういたいしつりょう: 241.05863707g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 289
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 113Ų

(3S)-3-hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1821447-0.05g
(3S)-3-hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid
2227880-55-7
0.05g
$1393.0 2023-09-19
Enamine
EN300-1821447-1.0g
(3S)-3-hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid
2227880-55-7
1g
$1658.0 2023-06-01
Enamine
EN300-1821447-5g
(3S)-3-hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid
2227880-55-7
5g
$4806.0 2023-09-19
Enamine
EN300-1821447-0.1g
(3S)-3-hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid
2227880-55-7
0.1g
$1459.0 2023-09-19
Enamine
EN300-1821447-10.0g
(3S)-3-hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid
2227880-55-7
10g
$7128.0 2023-06-01
Enamine
EN300-1821447-0.25g
(3S)-3-hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid
2227880-55-7
0.25g
$1525.0 2023-09-19
Enamine
EN300-1821447-5.0g
(3S)-3-hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid
2227880-55-7
5g
$4806.0 2023-06-01
Enamine
EN300-1821447-2.5g
(3S)-3-hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid
2227880-55-7
2.5g
$3249.0 2023-09-19
Enamine
EN300-1821447-1g
(3S)-3-hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid
2227880-55-7
1g
$1658.0 2023-09-19
Enamine
EN300-1821447-0.5g
(3S)-3-hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid
2227880-55-7
0.5g
$1591.0 2023-09-19

(3S)-3-hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid 関連文献

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(3S)-3-hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acidに関する追加情報

Research Briefing on (3S)-3-hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid (CAS: 2227880-55-7)

In recent years, (3S)-3-hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid (CAS: 2227880-55-7) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This chiral β-hydroxy acid derivative, characterized by its nitro and methoxy substituents, has shown potential in various applications, including enzyme inhibition, drug synthesis, and as a building block for more complex bioactive molecules. The compound's unique structural features make it a valuable candidate for further exploration in medicinal chemistry and drug development.

Recent studies have focused on the synthesis and optimization of (3S)-3-hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid, with particular attention to its stereoselective preparation. Researchers have employed asymmetric catalytic methods, such as organocatalysis and transition metal catalysis, to achieve high enantiomeric purity. These advancements are critical for ensuring the compound's efficacy and safety in potential therapeutic applications. Additionally, the nitro group in the molecule has been identified as a key functional moiety that can be further modified to enhance biological activity or serve as a handle for conjugation with other pharmacophores.

One of the most promising applications of (3S)-3-hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid is its role as an intermediate in the synthesis of novel kinase inhibitors. Kinases are a major target class in drug discovery, particularly for cancer and inflammatory diseases. The compound's ability to interact with the ATP-binding site of certain kinases has been demonstrated in vitro, suggesting its potential as a scaffold for developing selective kinase inhibitors. Recent preclinical studies have shown that derivatives of this compound exhibit moderate to strong inhibitory activity against specific kinase targets, with IC50 values in the low micromolar range.

Another area of investigation involves the compound's potential as a modulator of metabolic pathways. Preliminary data indicate that (3S)-3-hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid may influence key enzymes involved in lipid metabolism and glucose homeostasis. These findings have sparked interest in exploring its utility for metabolic disorders such as diabetes and obesity. However, further studies are needed to elucidate the precise mechanisms of action and to optimize the compound's pharmacokinetic properties for therapeutic use.

The safety profile of (3S)-3-hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid has also been a subject of recent research. In vitro toxicity screening has revealed relatively low cytotoxicity in normal cell lines, suggesting a favorable therapeutic window. However, researchers caution that the nitro group may pose potential metabolic liabilities, as it could be reduced to reactive intermediates in vivo. Strategies to mitigate this concern, such as structural modifications or prodrug approaches, are currently under investigation.

Looking ahead, the research community anticipates several directions for further exploration of (3S)-3-hydroxy-3-(4-methoxy-3-nitrophenyl)propanoic acid. These include the development of more efficient synthetic routes, expansion of its applications in drug discovery, and investigation of its potential as a tool compound for studying biological systems. With its unique combination of functional groups and demonstrated biological activities, this compound is likely to remain an important focus of chemical biology and pharmaceutical research in the coming years.

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